
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a carboxylate group and a pyrimidine ring The presence of chlorine and methyl groups on the pyrimidine ring adds to its chemical uniqueness
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific solvents such as dioxane and reagents like piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety, often involving recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological pathways in pests.
Material Science: It is explored for its potential in creating novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrimidine ring play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to its desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but with two chlorine atoms on the pyrimidine ring.
Fluorinated Pyridines: These compounds have similar applications but differ in their fluorine substitution.
Uniqueness
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C11H10ClN3O2 |
|---|---|
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
methyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-4-14-11(12)15-9(6)7-3-8(13-5-7)10(16)17-2/h3-5,13H,1-2H3 |
Clé InChI |
DYCRUCLCGDVOMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


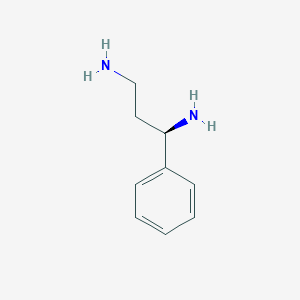
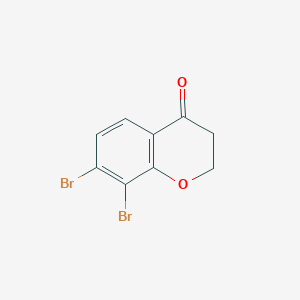


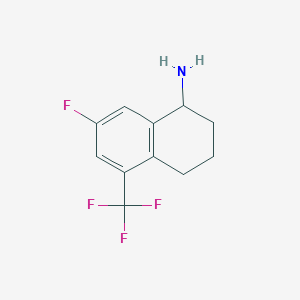


![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)



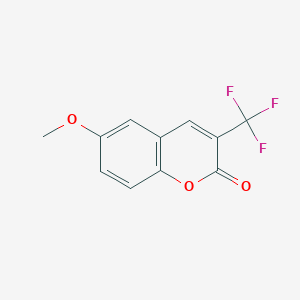
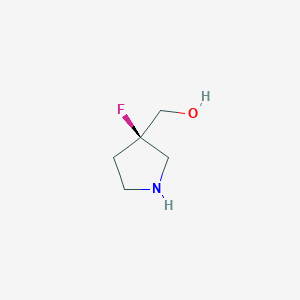
![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)
